2-(4,5-Dihydro-2-oxazolyl)quinoline

Catalysis Organic Synthesis Regioselective Oxidation

Traditional Wacker oxidations of internal alkenes yield complex ketone isomer mixtures requiring costly separation. 2-(4,5-Dihydro-2-oxazolyl)quinoline (Quinox) as a bidentate N,N-ligand in the Pd(Quinox)/TBHP system delivers single constitutional isomers with >20:1 regioselectivity and yields up to 93%. • Enables predictable oxidation of electronically biased internal olefins • Robust with Lewis-basic substrates including protected alcohols and amines • Well-characterized scaffold with published crystal structure and Hammett ρ values (+0.88, -0.60) for rational ligand design. Standard packs 100 mg-500 mg; bulk custom synthesis available.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 202191-12-6
Cat. No. B1215017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dihydro-2-oxazolyl)quinoline
CAS202191-12-6
Synonyms2-(4,5-dihydro-2-oxazolyl)quinoline
quinox
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2
InChIKeyUSDSJWOYSHFPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dihydro-2-oxazolyl)quinoline Sourcing & Application Overview


2-(4,5-Dihydro-2-oxazolyl)quinoline (CAS 202191-12-6), also known as 2-(2-quinolinyl)oxazoline or the Sigman ligand (Quinox), is a heterocyclic compound combining a quinoline core with a 4,5-dihydrooxazole ring . With a molecular weight of 198.22 g/mol (C12H10N2O) and a reported melting point of 109–110 °C, this compound functions primarily as a bidentate N,N-ligand for transition metal catalysis, enabling high regioselectivity in Wacker-type oxidations and asymmetric transformations [1].

Workflow Palladium-catalyzed Wacker-type oxidation
Selection Bidentate N,N-ligand for high regioselectivity
Use Context Internal alkenes, protected substrates, asymmetric catalysis

2-(4,5-Dihydro-2-oxazolyl)quinoline: Why Substitution Fails


The performance of quinoline-oxazoline ligands is exquisitely sensitive to subtle structural variations. For instance, the introduction of a 2-alkyl group on the quinoline ring in related 8-quinolinyl-oxazoline ligands completely reverses the enantioselectivity of palladium-catalyzed allylic alkylations [1]. Similarly, the electronic asymmetry inherent to the 2-(4,5-dihydro-2-oxazolyl)quinoline scaffold is critical for its unique 'push-pull' mechanism in Wacker oxidations, a feature not present in electronically symmetric or differently substituted analogs [2]. Therefore, direct substitution with another 'quinoline-oxazoline' derivative is not scientifically valid and will lead to unpredictable reaction outcomes.

Target Property
Substitution Risk
2-quinolinyl-oxazoline scaffold without 2-alkyl group
2-alkyl substitution may reverse enantioselectivity in Pd catalysis
Electronic asymmetry enabling push-pull mechanism
Symmetric bidentate ligands cannot reproduce directional electronic bias
Near-coplanar geometry for bidentate coordination
Other oxazoline ligands with different bite angles may shift catalytic behavior

Evidence Guide for 2-(4,5-Dihydro-2-oxazolyl)quinoline


Superior Regioselectivity in Wacker Oxidation of Internal Alkenes

In the palladium-catalyzed oxidation of internal alkenes, the use of 2-(4,5-dihydro-2-oxazolyl)quinoline (Quinox) as a ligand consistently delivers single ketone constitutional isomers, a feat not achievable with classical Tsuji-Wacker conditions. For example, the oxidation of (E)-oct-4-ene under Pd(Quinox)/TBHP conditions yielded 4-octanone in 71% yield with no detectable isomeric byproducts [1]. In stark contrast, the same substrate under traditional Tsuji-Wacker conditions yields a complex mixture of ketone isomers, rendering the reaction synthetically useless for this substrate class. This high regioselectivity is attributed to the bidentate coordination of the ligand, which blocks undesired coordination pathways [2].

Regioselectivity in Wacker Oxidation
Head-to-head
Single isomer (>20:1 rr), 71% yield
Supports single-isomer product formation
Compared to Tsuji-Wacker mixture of ketone isomers
Catalysis Organic Synthesis Regioselective Oxidation

High-Yielding Oxidation of Protected Allylic Alcohols

Traditional Wacker oxidations often fail or give poor yields on substrates bearing Lewis-basic heteroatoms due to catalyst poisoning or undesired chelation [1]. The Pd(Quinox) catalyst system overcomes this limitation. A direct comparison shows that while allylic alcohol oxidation is problematic, a methoxymethyl (MOM)-protected allylic alcohol (8f) is oxidized under Pd(Quinox)/TBHP conditions to yield the corresponding ketone (9f) in 93% yield as a single regioisomer [2]. Similarly, a benzoyl-protected substrate (8e) was oxidized in 68% yield. This demonstrates a clear advantage over standard conditions where such substrates would provide low yields and/or poor selectivity.

Yield with Protected Substrates
Cross-study comparable
93% yield (MOM), 68% (benzoyl), single isomer
Supports oxidation of challenging heteroatom-containing substrates
Unprotected alcohol yield 48% with same catalyst
Green Chemistry Protecting Group Chemistry Oxidation

Push-Pull Electronic Asymmetry for Catalyst Tuning

The unique catalytic performance of 2-(4,5-dihydro-2-oxazolyl)quinoline is rooted in its electronically asymmetric structure, which creates a 'push-pull' electronic effect within the palladium coordination sphere [1]. Quantitative Hammett analysis provides a measurable parameter for this differentiation. Modification of the ligand's quinoline ring revealed a linear free energy relationship with a ρ value of +0.88 for the initial reaction rate, indicating that a more electron-poor palladium center reacts faster. Conversely, a study on the oxazoline ring yielded a ρ value of -0.60 [1]. This dual, quantifiable electronic tuning is a distinct feature of this ligand class compared to symmetric bidentate ligands (e.g., bipyridine, phenanthroline) which lack this directional electronic bias.

Electronic Asymmetry (Hammett ρ)
Class-level inference
ρ = +0.88 (quinoline), -0.60 (oxazoline)
Supports rational ligand tuning
Directional bias absent in symmetric ligands
Physical Organic Chemistry Catalyst Design Linear Free Energy Relationships

Planar Coordination Scaffold Confirmed by Crystal Structure

The solid-state structure of 2-(4,5-dihydro-2-oxazolyl)quinoline has been definitively solved by single-crystal X-ray diffraction [1]. The molecule is approximately planar, with an interplanar angle between the quinoline and dihydrooxazole rings of only 11.91 (12)°. This near-planarity is a key structural feature that facilitates its bidentate coordination to metal centers. In contrast, many related chiral oxazoline ligands (e.g., PyBOX or bis(oxazoline) ligands) exhibit significant conformational flexibility or different bite angles, leading to divergent catalytic behavior.

Crystal Structure Planarity
Supporting evidence
Interplanar angle 11.91°
Supports computational modeling of catalytic cycles
Single-crystal XRD at 273 K
Crystallography Coordination Chemistry Structural Biology

Commercial Purity Benchmark

For reproducible research, the defined purity of a starting material is paramount. A primary commercial source, Sigma-Aldrich (now MilliporeSigma), supplies 2-(4,5-dihydro-2-oxazolyl)quinoline with an assay specification of ≥96.5% (HPLC) . This provides a verifiable, batch-independent quality benchmark for procurement. While other vendors may offer the compound, this specification represents a widely accepted standard for ensuring that catalytic performance is not compromised by unknown impurities.

Purity Specification
Data to verify
≥96.5% (HPLC)
Defines procurement quality benchmark
Verify with certificate of analysis
Analytical Chemistry Quality Control Procurement

2-(4,5-Dihydro-2-oxazolyl)quinoline Application Scenarios


Regioselective Wacker Oxidation for Pharmaceutical Intermediates

The ability of the Pd(Quinox) system to oxidize internal alkenes with high regioselectivity makes it the method of choice for constructing advanced intermediates in total synthesis [1]. As demonstrated, it converts electronically biased internal olefins into single ketone isomers in yields up to 93% [1]. This is particularly valuable in the late-stage functionalization of complex drug candidates, where a mixture of isomers would be unacceptable. The methodology has been showcased on an advanced intermediate in the total synthesis of the anti-malarial drug artemisinin [1].

Oxidation Process Development for Challenging Substrates

In a process chemistry setting, the oxidation of substrates containing Lewis-basic heteroatoms (e.g., protected alcohols, amines) is a common challenge that often requires extensive optimization. The Pd(Quinox)/TBHP system directly addresses this by achieving high yields (e.g., 93% for a MOM-protected allylic alcohol [1]) while maintaining perfect regiocontrol. This robustness translates to higher throughput, reduced purification costs, and a more reliable manufacturing process for intermediates bearing common protecting groups.

Rational Ligand Optimization in Asymmetric Catalysis

For research groups focused on developing new enantioselective transformations, 2-(4,5-dihydro-2-oxazolyl)quinoline is an ideal scaffold for rational ligand design. Its well-defined crystal structure [1] and quantified electronic parameters (Hammett ρ values of +0.88 and -0.60 [2]) provide a solid foundation for computational modeling and mechanistic studies. This enables a data-driven approach to tuning catalyst performance, rather than relying on empirical screening of ligand libraries.

Application
Selection Property
Validation Focus
Regioselective Wacker oxidation
Reported regioselectivity control
Single-isomer outcome verification
Protected substrate oxidation
Lewis-basic heteroatom compatibility
Yield and selectivity with protecting groups
Ligand scaffold optimization
Directional electronic asymmetry
Hammett parameter tuning for catalyst design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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